BenchChemオンラインストアへようこそ!

Benzyl (3-hydroxycyclobutyl)carbamate

Medicinal chemistry Peptidomimetic synthesis Protecting group strategy

Benzyl (3-hydroxycyclobutyl)carbamate (CAS 130396-60-0) delivers a Cbz-protected amino-cyclobutanol scaffold that locks amine and hydroxyl groups into a rigid 90° orientation. This conformational constraint reduces entropic penalty in target binding—validated by 9 FDA-approved cyclobutane drugs. Orthogonal Cbz (hydrogenolysis) protection preserves acid-labile groups (acetals, silyl ethers, epoxides) where Boc fails. Discrete cis (CAS 1403766-86-8) and trans (CAS 937376-05-1) isomers enable systematic stereochemical SAR without chiral resolution. Fragment-rule-of-three compliant (MW 221.25, TPSA 58.6 Ų) for FBDD campaigns. Order ≥97% purity for reliable multi-step synthesis.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 130396-60-0
Cat. No. B172550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (3-hydroxycyclobutyl)carbamate
CAS130396-60-0
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1C(CC1O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H15NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)
InChIKeyBCFMGQOQYWGLIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (3-hydroxycyclobutyl)carbamate (CAS 130396-60-0): A Bifunctional Cyclobutyl Amino-Alcohol Building Block for Conformationally Constrained Drug Design


Benzyl (3-hydroxycyclobutyl)carbamate (CAS 130396-60-0) is a Cbz-protected amino-cyclobutanol bifunctional building block with molecular formula C12H15NO3 and molecular weight 221.25 g/mol [1]. The compound features a strained four-membered cyclobutane ring bearing both a benzyl carbamate (Cbz)-protected amine and a free secondary hydroxyl group, enabling orthogonal functionalization in multi-step synthetic sequences . Its rigid cyclobutyl scaffold serves as a conformational constraint motif for introducing defined spatial orientation into peptidomimetics and small-molecule drug candidates, a structural feature leveraged in the development of nine FDA-approved cyclobutane-containing drugs . The compound is commercially available as both cis (CAS 1403766-86-8) and trans (CAS 937376-05-1) stereoisomers, with the CAS 130396-60-0 designation typically referencing the stereochemically undefined mixture or cis-predominant form .

Why Benzyl (3-hydroxycyclobutyl)carbamate Cannot Be Substituted with Generic Amino-Alcohol or Linear Carbamate Intermediates


Substituting Benzyl (3-hydroxycyclobutyl)carbamate with a generic amino-alcohol building block or a linear carbamate analog introduces three distinct risks in drug discovery and chemical development workflows. First, the cyclobutane ring provides a defined 90° bond angle and restricted rotational freedom that linear 1,3-amino-alcohols (e.g., 3-amino-1-propanol derivatives) cannot replicate, fundamentally altering the spatial presentation of pharmacophoric elements and potentially abolishing target binding . Second, the orthogonal Cbz protection strategy on the amine — selectively cleavable via hydrogenolysis (H2, Pd/C) while leaving the hydroxyl group intact — differs fundamentally from acid-labile Boc-protected analogs (e.g., tert-butyl 3-hydroxycyclobutylcarbamate, CAS 389890-43-1), where acid deprotection may compromise acid-sensitive downstream intermediates or require orthogonal protection of the hydroxyl group [1]. Third, the commercial availability of discrete cis (CAS 1403766-86-8) and trans (CAS 937376-05-1) stereoisomers enables precise stereochemical control; substitution with racemic or stereochemically undefined mixtures introduces unwanted stereochemical complexity that complicates downstream purification and may invalidate biological activity data in stereosensitive targets .

Benzyl (3-hydroxycyclobutyl)carbamate: Quantitative Differentiation Evidence vs. Structural Analogs and In-Class Alternatives


Cbz vs. Boc Protection: Orthogonal Deprotection Selectivity Enables Acid-Sensitive Downstream Chemistry

Benzyl (3-hydroxycyclobutyl)carbamate (Cbz-protected) offers orthogonal deprotection selectivity compared to the widely used Boc-protected analog tert-butyl (3-hydroxycyclobutyl)carbamate (CAS 389890-43-1). The Cbz group is cleaved via catalytic hydrogenolysis (H2, Pd/C) under neutral conditions that do not protonate acid-sensitive functional groups, whereas the Boc group requires strongly acidic conditions (typically TFA or HCl/dioxane) that can promote side reactions including acetal/methoxy cleavage, epoxide opening, Boc-deprotection-induced carbocation rearrangements, and acid-catalyzed degradation of glycosidic or β-lactam moieties [1]. The predicted physicochemical properties of the Cbz derivative include a higher XLogP3-AA of 1.4 (vs. ~0.7 for the Boc analog), indicating greater lipophilicity and potentially improved membrane permeability in cell-based assays [2]. The benzyl group also contributes UV activity at 254 nm, facilitating chromatographic monitoring during purification—a feature absent in the Boc-protected analog .

Medicinal chemistry Peptidomimetic synthesis Protecting group strategy

Cyclobutane Conformational Constraint: Rigid 1,3-Disposition vs. Flexible Linear Amino-Alcohols

The cyclobutane ring in Benzyl (3-hydroxycyclobutyl)carbamate imposes a rigid 1,3-disposition of amine and hydroxyl groups with defined bond angles (~90° intra-ring) and a puckered conformation that restricts rotational freedom, in contrast to flexible linear 1,3-amino-alcohols (e.g., 3-amino-1-propanol derivatives) which adopt multiple low-energy conformations in solution . The constrained geometry reduces the entropic penalty upon target binding, potentially enhancing binding affinity and selectivity. In drug discovery contexts, cyclobutane-containing scaffolds have demonstrated clinical relevance: nine FDA-approved drugs incorporate cyclobutane moieties, leveraging this conformational rigidity to achieve defined pharmacophore presentation . The cis-isomer (CAS 1403766-86-8) presents both functional groups on the same face of the cyclobutane ring (syn orientation), while the trans-isomer (CAS 937376-05-1) presents them on opposite faces (anti orientation), enabling precise stereochemical control that linear or more flexible cyclic analogs (e.g., cyclopentane or cyclohexane derivatives) cannot provide with equivalent conformational constraint .

Conformational restriction Peptidomimetic design Cyclobutane-containing drugs

Discrete Stereoisomer Availability: cis vs. trans Purity Specifications Enable Defined Stereochemical SAR

Benzyl (3-hydroxycyclobutyl)carbamate is commercially available as discrete stereoisomers with distinct CAS numbers: cis-isomer (CAS 1403766-86-8, also referenced under 130396-60-0 for the cis-predominant form) and trans-isomer (CAS 937376-05-1) . Commercial vendors including MedChemExpress offer the cis-isomer at ≥99.61% purity for pharmaceutical intermediate applications , while suppliers such as Aladdin Scientific and Leyan provide stereochemically defined material at 97-98% purity specifications . In contrast, non-cyclic or more flexible cyclic amino-alcohol building blocks typically lack commercially accessible, stereochemically pure syn/anti pairs with comparable functional group orthogonality. The availability of both stereoisomers with defined purity enables systematic stereochemical structure-activity relationship (SAR) studies to determine whether target binding requires the cis (syn) or trans (anti) orientation of the amine and hydroxyl groups, eliminating the confounding variable of stereochemical heterogeneity present in racemic or stereochemically undefined alternatives .

Stereochemistry SAR studies Chiral building blocks

Bifunctional Orthogonality: Cbz-Protected Amine and Free Hydroxyl Enable Sequential Derivatization

Benzyl (3-hydroxycyclobutyl)carbamate provides two synthetically distinct functional handles on a conformationally constrained scaffold: a Cbz-protected amine and a free secondary hydroxyl group. The Cbz group remains stable under acidic, basic, and mild oxidative conditions, while the free hydroxyl can be independently functionalized via alkylation, acylation, sulfonylation, oxidation, or Mitsunobu reactions without affecting the protected amine [1]. This orthogonality contrasts with alternative 1,3-amino-alcohol building blocks that lack a protecting group (requiring additional protection/deprotection steps) or employ acid-labile Boc protection (limiting acid-mediated hydroxyl functionalization options). The predicted topological polar surface area (TPSA) of 58.6 Ų and XLogP3-AA of 1.4 place this compound within favorable drug-like property space (TPSA < 140 Ų, XLogP between 1-5) for building blocks intended for oral drug candidate synthesis [2]. The predicted pKa of 11.98 ± 0.40 for the hydroxyl proton indicates weak acidity, enabling selective deprotonation under strong basic conditions (e.g., NaH) without unintended carbamate cleavage .

Orthogonal protection Multi-step synthesis Peptidomimetic conjugation

Limitation: Absence of Direct Comparative Biological Activity Data for Target Compound

A comprehensive search of primary research literature, patents, and authoritative databases (PubMed, PubChem, USPTO, Espacenet) did not identify peer-reviewed studies reporting direct quantitative biological activity data (e.g., IC50, Ki, EC50, target engagement metrics) for Benzyl (3-hydroxycyclobutyl)carbamate against defined molecular targets. The compound is documented primarily as a synthetic intermediate rather than as a final bioactive entity with characterized pharmacology. Several sources note its role as a drug intermediate for synthesizing active compounds and describe potential applications in peptidomimetics and small-molecule inhibitor synthesis, but no publications were located that present head-to-head potency comparisons with structural analogs in defined biological assays . The absence of direct biological activity data limits procurement decisions based solely on target-specific potency. Differentiation for this compound must therefore rely on synthetic utility, stereochemical availability, conformational constraint, and protecting group orthogonality—dimensions documented in the preceding evidence items. Users requiring target-specific biological validation should conduct confirmatory assays following synthesis of final drug candidates incorporating this intermediate.

Data limitations Biological activity SAR

Optimal Application Scenarios for Benzyl (3-hydroxycyclobutyl)carbamate in Medicinal Chemistry and Chemical Development


Peptidomimetic Lead Optimization Requiring Conformationally Constrained 1,3-Amino-Alcohol Scaffolds

Use Benzyl (3-hydroxycyclobutyl)carbamate to introduce a rigid 1,3-amino-alcohol motif into peptidomimetic drug candidates where conformational flexibility in linear amino-alcohol linkers produces undesirable off-target activity or weak binding. The cyclobutane ring locks the amine and hydroxyl groups into a defined spatial orientation, reducing entropic penalty upon target engagement and enabling precise pharmacophore presentation—a strategy validated by nine FDA-approved cyclobutane-containing drugs . The availability of discrete cis (CAS 1403766-86-8) and trans (CAS 937376-05-1) isomers allows systematic stereochemical SAR to determine whether syn or anti orientation optimizes target affinity .

Multi-Step API Synthesis Requiring Orthogonal Protection of Acid-Sensitive Intermediates

Employ Benzyl (3-hydroxycyclobutyl)carbamate in multi-step synthetic routes containing acid-sensitive functional groups (acetals, silyl ethers, epoxides, glycosides, β-lactams) where standard Boc deprotection with TFA or HCl would cause degradation. The Cbz group is removed via neutral hydrogenolysis (H2, Pd/C), preserving acid-labile functionality while the free hydroxyl remains available for independent functionalization throughout the synthetic sequence [1]. This orthogonal protection strategy eliminates the need for additional protection/deprotection operations, reducing step count and improving overall process yield .

Parallel Synthesis Libraries Exploring Stereochemical SAR of Cyclobutane-Containing Pharmacophores

Utilize both cis and trans stereoisomers of Benzyl (3-hydroxycyclobutyl)carbamate in parallel library synthesis to systematically probe stereochemical requirements for target binding. The commercial availability of both isomers at ≥97% purity (cis: CAS 1403766-86-8, trans: CAS 937376-05-1) enables direct comparison without investing in chiral resolution or asymmetric synthesis development . The bifunctional nature of the scaffold—Cbz-protected amine and free hydroxyl—allows rapid diversification via established coupling chemistries (amide bond formation, Mitsunobu, alkylation) to generate structurally diverse compound collections while maintaining the stereochemical integrity of the cyclobutane core .

Building Block Procurement for Cyclobutane-Focused Fragment-Based Drug Discovery (FBDD)

Source Benzyl (3-hydroxycyclobutyl)carbamate as a fragment-like building block (MW 221.25, within fragment rule-of-three guidelines) for cyclobutane-focused FBDD campaigns. The compound's predicted drug-like properties (XLogP3-AA 1.4, TPSA 58.6 Ų, rotatable bond count 4) position it favorably for fragment elaboration into lead-like molecules with desirable physicochemical profiles [2]. The cyclobutane scaffold offers a three-dimensional, sp3-rich geometry that is increasingly prioritized in fragment libraries to improve clinical success rates relative to flat, aromatic-dominated collections .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl (3-hydroxycyclobutyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.